A Technical Guide to 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
A Technical Guide to 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline. It is intended to serve as a technical resource for professionals engaged in medicinal chemistry, drug discovery, and related scientific fields.
Core Chemical and Physical Properties
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family of derivatives.[1] Its structure is notable for the presence of a chlorine atom at the 4-position, which serves as a reactive site for nucleophilic substitution, and a methylthio group at the 2-position. This compound is primarily recognized as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.[2]
The fundamental properties of the compound are summarized in the table below.
| Property | Value |
| CAS Number | 51660-11-8 |
| Molecular Formula | C₉H₁₁ClN₂S |
| Molecular Weight | 214.72 g/mol |
| Boiling Point | 347.8°C at 760 mmHg |
| MDL Number | MFCD01568403 |
| Storage Conditions | 2-8°C, stored under inert gas |
Experimental Protocols
The following sections detail generalized experimental protocols applicable to the synthesis and characterization of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline and related derivatives.
Synthesis Protocol: A General Approach
The synthesis of 5,6,7,8-tetrahydroquinazoline derivatives can be achieved through various methods, often involving the cyclocondensation of a suitable cyclohexanone precursor with an amidine-containing reagent.[3] The following is a representative, multi-step protocol adapted from general quinazoline synthesis methodologies.
Step 1: Synthesis of 2-thiourea-cyclohexene-1-carbonitrile
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To a solution of 2-aminocyclohex-1-ene-1-carbonitrile in ethanol, add an equimolar amount of methyl isothiocyanate.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the thiourea intermediate.
Step 2: Cyclization to form 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one
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Dissolve the intermediate from Step 1 in a suitable solvent such as N,N-Dimethylformamide (DMF).
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Add a base, for example, sodium hydride (NaH), portion-wise at 0°C.
-
Allow the reaction to stir at room temperature for 8-12 hours.
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Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Chlorination and S-Methylation
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Treat the product from Step 2 with a chlorinating agent such as phosphoryl chloride (POCl₃) to replace the 4-oxo group with a chlorine atom. This reaction is typically performed at reflux.
-
After chlorination, the resulting 4-chloro-2-mercapto derivative is reacted with a methylating agent like methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone to yield the final product, 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline.
-
Purify the final compound using column chromatography on silica gel.
Spectroscopic Characterization Protocols
To confirm the identity and purity of the synthesized compound, the following spectroscopic methods are generally employed.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard.
-
Record ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[4][5]
-
Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, analyze the sample as a thin film.
-
Obtain the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
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Identify characteristic absorption bands corresponding to functional groups (e.g., C-Cl, C-S, C=N, C-H).
-
-
Mass Spectrometry (MS) :
-
Acquire the mass spectrum using an instrument with an electron ionization (EI) source, typically at 70 eV.[4]
-
For precise mass determination, employ high-resolution mass spectrometry (HRMS).
-
Analyze the molecular ion peak (M⁺) to confirm the molecular weight and the fragmentation pattern to support the proposed structure.
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Biological Context and Applications
Quinazoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][6]
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline serves as a key building block in the synthesis of targeted therapeutics.[2] Its primary application is in the development of kinase inhibitors.[2] The chlorine atom at the C4 position is a key reactive handle, allowing for nucleophilic aromatic substitution (SₙAr) reactions with various amines to generate a library of 4-anilinoquinazoline derivatives.[6] These derivatives are designed to selectively bind to the active sites of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2]
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline [myskinrecipes.com]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
